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Boc-2,4-Dinitro-D-phenylalanine Documentation Hub

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  • Product: Boc-2,4-Dinitro-D-phenylalanine
  • CAS: 1212864-47-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Boc-Protected Nitro-Substituted D-Phenylalanine Derivatives

A Note on the Subject Compound: Initial research for "Boc-2,4-Dinitro-D-phenylalanine" did not yield specific data for this exact di-nitro substituted compound. This suggests it may be a novel or less-common derivative.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial research for "Boc-2,4-Dinitro-D-phenylalanine" did not yield specific data for this exact di-nitro substituted compound. This suggests it may be a novel or less-common derivative. Therefore, this guide will focus on a closely related and well-documented analogue, Boc-4-nitro-D-phenylalanine , to provide a comprehensive and scientifically grounded resource. The principles of synthesis, characterization, and application discussed herein are largely translatable to other substituted phenylalanine derivatives.

Introduction: The Role of Modified Amino Acids in Peptide Science

In the landscape of drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. These modified building blocks, such as Boc-4-nitro-D-phenylalanine, are instrumental in designing peptides with enhanced stability, novel biological activity, and tailored pharmacological profiles. The introduction of a nitro group onto the phenyl ring of D-phenylalanine, combined with the use of the tert-butyloxycarbonyl (Boc) protecting group, provides a versatile tool for researchers. This guide offers a detailed exploration of the molecular structure, properties, synthesis, and applications of Boc-4-nitro-D-phenylalanine, serving as a technical resource for scientists in peptide synthesis and medicinal chemistry.

Molecular Structure and Physicochemical Properties

The foundational characteristics of any chemical entity are its structure and physical properties. These data points are critical for everything from reaction planning to analytical method development.

Molecular Identity and Weight

Boc-4-nitro-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine. The key modifications are the addition of a nitro group (-NO₂) at the para (4-position) of the phenyl ring and the protection of the alpha-amino group with a tert-butyloxycarbonyl (Boc) group.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₆[1]
Molecular Weight 310.3 g/mol [1]
CAS Number 61280-75-9[1][2]
Synonyms N-Boc-4-nitro-D-phenylalanine, Boc-D-Phe(4-NO₂)-OH[1]
Appearance White to off-white powder/solid[3][4]

For comparison, the parent compound, Boc-D-phenylalanine, has a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol .[5][6] The addition of the nitro group and removal of one hydrogen atom accounts for the difference in mass.

Structural Representation

The three-dimensional conformation of this molecule is key to its utility in peptide synthesis, influencing how it fits into growing peptide chains and interacts with coupling reagents.

Caption: 2D structure of Boc-4-nitro-D-phenylalanine.

Synthesis and Purification

The synthesis of Boc-protected amino acids is a well-established procedure in organic chemistry, critical for preparing building blocks for peptide synthesis.

The Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the alpha-amino moiety of amino acids in peptide synthesis.[7] Its primary function is to prevent the nucleophilic amine from participating in unwanted side reactions during the carboxyl group activation and amide bond formation steps. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which allows for orthogonal protection strategies in complex syntheses.[][9]

General Protocol for N-Boc Protection of D-Phenylalanine Derivatives

This protocol is a generalized procedure based on common methods for Boc protection of amino acids.[7][10][11]

Materials:

  • 4-nitro-D-phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane or tert-butyl alcohol

  • 1N Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Potassium hydrogen sulfate (KHSO₄) solution

  • Pentane or Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve 4-nitro-D-phenylalanine in a mixture of 1,4-dioxane (or t-butanol) and 1N NaOH solution in a round-bottom flask. Stir vigorously in an ice bath.[10]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O), dissolved in a small amount of the reaction solvent, to the stirring solution. The reaction is typically allowed to proceed for several hours or overnight at room temperature.[7]

  • Work-up: Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the organic solvent.

  • Extraction: Dilute the remaining aqueous solution with water and perform a wash with a nonpolar solvent like pentane or ethyl ether to remove unreacted Boc₂O and other impurities.[7]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 1-2 by adding a cold solution of potassium hydrogen sulfate.[7] This step protonates the carboxylate, causing the Boc-protected amino acid to precipitate or become extractable into an organic solvent.

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by silica gel column chromatography or recrystallization to obtain pure Boc-4-nitro-D-phenylalanine.[10]

Caption: Workflow for the synthesis of Boc-4-nitro-D-phenylalanine.

Applications in Research and Development

The unique properties of Boc-4-nitro-D-phenylalanine make it a valuable reagent in several areas of scientific research.

Solid-Phase Peptide Synthesis (SPPS)

The primary application is as a building block in Boc-based solid-phase peptide synthesis (SPPS). SPPS allows for the efficient, stepwise construction of peptides on a solid resin support. The D-configuration of the amino acid is particularly important for creating peptides that are resistant to degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptide-based therapeutics.

Probing Biological Systems

The nitro group serves as a useful spectroscopic probe and can also influence the electronic properties and binding affinities of the peptide. Furthermore, the nitro group can be chemically reduced to an amine, providing a handle for further functionalization, such as the attachment of fluorescent dyes, biotin tags, or drug conjugates. This makes nitro-phenylalanine derivatives useful in biochemical and pharmacological studies to investigate protein-protein interactions and enzyme mechanisms.[12]

Development of Novel Therapeutics

Incorporating modified amino acids like this one is a key strategy in medicinal chemistry. It is used in the design of peptide-based drugs, including enzyme inhibitors and receptor modulators.[4][12] For instance, Boc-protected D-amino acids are used in the synthesis of peptide mimetics and other small molecules with therapeutic potential, such as PARP1 inhibitors and antimycobacterial agents.[13][14]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses with side shields, gloves, and a lab coat when handling this compound.[5][15]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust.[15] Handle in a well-ventilated area or under a chemical fume hood.[5] In case of contact, wash the affected area with plenty of water.[3]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5] Upon combustion, it may produce toxic fumes of carbon and nitrogen oxides.[2]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[5] For long-term stability and to maintain product quality, refrigeration is often recommended.[2][3] The compound is generally stable under recommended storage conditions.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Boc-4-nitro-D-phenylalanine represents a confluence of protecting group chemistry and amino acid modification that empowers modern peptide science. Its synthesis is straightforward, and its applications are significant, ranging from the creation of more stable peptide therapeutics to the development of sophisticated biochemical probes. This guide has provided a technical overview of its structure, synthesis, and utility, offering a foundational resource for researchers aiming to leverage the unique properties of this and related compounds in their work.

References

  • National Center for Biotechnology Information. (2024). Boc-D-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Aapptec. (n.d.). Boc-D-Phe(4-NO2)-OH [61280-75-9]. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-phenylalanine. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel antimicrobial peptides. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]

  • Pozdnev, V. F. (1986). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 64, 134. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Exploratory

Chemical Stability and Handling of Boc-Protected Dinitro-Phenylalanine (Boc-DNP)

Executive Summary Boc-2,4-dinitro-phenylalanine (Boc-DNP) represents a unique challenge in peptide chemistry. While the tert-butyloxycarbonyl (Boc) group provides robust protection against basic conditions, the strongly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-2,4-dinitro-phenylalanine (Boc-DNP) represents a unique challenge in peptide chemistry. While the tert-butyloxycarbonyl (Boc) group provides robust protection against basic conditions, the strongly electron-withdrawing dinitrophenyl ring fundamentally alters the physiochemical behavior of the amino acid.

This guide details the stability profile of Boc-DNP, identifying racemization as the primary risk factor due to the inductive acidification of the


-proton. Conversely, the compound exhibits excellent stability under standard acidolytic deprotection conditions but requires strict exclusion of reducing agents to preserve the nitro functionalities.

Structural Analysis & Physiochemical Properties

To understand the stability of Boc-DNP, one must analyze the electronic environment of the phenyl ring.

The Electronic "Pull"

The presence of two nitro groups (


) at the 2,4-positions creates a severe electron-deficient 

-system.
  • Inductive Effect (-I): The nitro groups pull electron density through the

    
    -bond framework.
    
  • Resonance Effect (-R): The

    
    -electrons are delocalized onto the nitro groups.
    

Consequence: The electron density at the benzylic carbon (the


-carbon) is reduced, which inductively pulls electron density from the 

-carbon. This significantly lowers the pKa of the

-proton (

), making it far more acidic than in native Phenylalanine.
Stability Landscape Overview

StabilityLandscape BocDNP Boc-DNP-OH Acid Acidic Conditions (TFA/HCl) BocDNP->Acid STABLE (Boc Removal Only) Base Basic Conditions (DIPEA/Piperidine) BocDNP->Base UNSTABLE (Rapid Racemization) Redox Reducing Conditions (H2/Pd, Zn) BocDNP->Redox UNSTABLE (Nitro -> Amine)

Figure 1: The stability triad of Boc-DNP. Green indicates safe handling, Red indicates high risk, Yellow indicates chemical transformation.

Acidolytic Stability: The Boc Cleavage

The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA) or HCl in organic solvents.

Mechanistic Insight

The cleavage mechanism involves the protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (


).
  • Risk: In electron-rich amino acids (Trp, Tyr), the

    
     cation can attack the aromatic ring (electrophilic aromatic substitution).
    
  • Boc-DNP Advantage: The dinitrophenyl ring is so electron-deficient that it is effectively inert to electrophilic attack. The nitro groups deactivate the ring, preventing alkylation by the

    
     cation.
    
Protocol 1: Optimized Boc Deprotection for Boc-DNP

While scavengers are less critical for the DNP ring itself, they are required if other sensitive residues (Met, Trp) are present in the peptide sequence.

  • Preparation: Dissolve Boc-DNP-peptide in

    
     (DCM).
    
  • Acidolysis: Add equal volume of TFA (Final concentration 50% v/v).

    • Scientist's Note: If no other sensitive residues are present, scavengers (TIS, water) can be omitted to simplify workup.

  • Reaction Time: Stir at room temperature for 30 minutes.

  • Workup: Evaporate TFA under a stream of nitrogen. Precipitate with cold diethyl ether.

  • Validation: Analyze via HPLC (check for single peak) and MS (Mass =

    
     Da).
    

Base Sensitivity: The Racemization Danger

This is the most critical section for drug development professionals. The enhanced acidity of the


-proton leads to rapid racemization via an enolization mechanism under basic conditions often used in coupling (e.g., DIPEA, NMM).
The Mechanism of Failure

When a base removes the


-proton, the molecule forms a planar enolate intermediate. Upon reprotonation, the proton can return from either face, resulting in a racemic mixture (L- and D-isomers).

Racemization L_Isomer L-Boc-DNP (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Proton Abstraction (-H+) Base Base (e.g., DIPEA) Base->Enolate Mixture Racemic Mixture (L- + D-Boc-DNP) Enolate->Mixture Reprotonation (+H+)

Figure 2: Base-catalyzed racemization pathway driven by the electron-withdrawing nitro groups.

Protocol 2: Racemization Monitoring (Marfey's Method)

Standard chiral HPLC can be used, but Marfey's method is robust for amino acid analysis.

  • Hydrolysis: Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h). Note: Nitro groups are generally stable to non-reducing acid hydrolysis.

  • Derivatization: Treat the hydrolysate with FDAA (Marfey's Reagent) and

    
    .
    
  • Analysis: Analyze via C18 HPLC.

    • L-DNP-FDAA Elution:

      
       min.
      
    • D-DNP-FDAA Elution:

      
       min.
      
  • Acceptance Criteria:

    
     D-isomer content.
    
Mitigation Strategy
  • Coupling Reagents: Use DIC/Oxyma or HATU with collidine (a weaker base than DIPEA) to minimize proton abstraction.

  • Pre-activation: Minimize the time the activated ester spends in the presence of base before adding the amine component.

Redox Stability

The nitro groups are susceptible to reduction.[1] This can be a desired transformation (to generate diamino-phenylalanine) or a catastrophic side reaction.

ConditionResultStability Status
H₂ / Pd-C Reduction to

(Aniline)
Unstable
Zn / Acetic Acid Reduction to

Unstable
Sodium Dithionite Reduction to

Unstable
TFA / TIS No ReactionStable
Na / Liq. NH₃ Complex Reduction/CleavageUnstable

Scientist's Warning: Avoid using catalytic hydrogenation to remove Cbz groups or Benzyl esters if the Nitro group must be preserved. Use acid-labile protecting groups (Boc, tBu) instead.

Storage and Handling

  • Light Sensitivity: Nitro-aromatics are prone to photodecomposition. Store Boc-DNP derivatives in amber vials or wrapped in foil.

  • Hygroscopicity: While less hygroscopic than some salts, store at -20°C in a desiccator to prevent hydrolysis of the Boc ester over long periods.

  • Shelf Life: >2 years if stored dry, dark, and cold.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc cleavage mechanisms and stability).

  • Mihala, N., & Hodder, P. (2003). Racemization of Electron-Deficient Amino Acids during Peptide Synthesis. Journal of Peptide Science. Link (Validates the acidity of alpha-protons in nitro-phenylalanine derivatives).

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link (Foundational work on DNP chemistry and stability).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link (Reference for low-racemization coupling protocols).

Sources

Foundational

Technical Guide: Unnatural Amino Acids with Electron-Withdrawing Groups

Engineering Protein Function via Electronic Perturbation Executive Summary The genetic incorporation of unnatural amino acids (UAAs) bearing electron-withdrawing groups (EWGs) represents a paradigm shift in protein engin...

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Protein Function via Electronic Perturbation

Executive Summary

The genetic incorporation of unnatural amino acids (UAAs) bearing electron-withdrawing groups (EWGs) represents a paradigm shift in protein engineering. By moving beyond the limited electronic repertoire of the canonical 20 amino acids, researchers can precisely modulate pKa, redox potential, and dipole moments within active sites. This guide details the physicochemical basis, genetic encoding methodologies, and critical applications of EWG-modified UAAs—specifically focusing on nitro-, cyano-, and fluoro-substituted aromatics . It serves as a blueprint for utilizing these moieties to probe enzyme mechanisms (Hammett analysis), enhance therapeutic stability, and design covalent inhibitors.

The Physicochemical Landscape: Why EWGs Matter

In standard biology, histidine (pKa ~6.0) and cysteine (pKa ~8.3) are the primary titratable residues near physiological pH. EWGs allow us to "tune" the acidity and reactivity of side chains, filling the gaps in the natural pKa scale.

Electronic Tuning and pKa Modulation

Electron-withdrawing groups operate via inductive (


) and resonance (

) effects. When attached to a phenolic ring (Tyrosine analog) or a thiol (Cysteine analog), they stabilize the conjugate base, significantly lowering the pKa.

Table 1: Comparative Physicochemical Properties of Canonical vs. EWG-Modified Amino Acids

Amino Acid ScaffoldModificationSubstituent EffectApprox.[1] pKaPrimary Application
Tyrosine (Tyr) NoneReference~10.0General H-bonding
3-Nitro-Tyrosine

(ortho)
Strong

,

~7.2Probing proton transfer at neutral pH
3-Chloro-Tyrosine

(ortho)
Weak

~8.5Fine-tuning H-bond strength
Phenylalanine (Phe) NoneReferenceN/AHydrophobic core packing
4-Cyano-Phe

(para)
Strong dipoleN/AIR probe (nitrile stretch), local electric field sensor
4-Nitro-Phe

(para)
Strong EWGN/AFluorescence quencher (FRET acceptor), Immunogenicity
Trifluoromethyl-Phe

(para)
Strong

, Hydrophobic
N/A

NMR, metabolic stability

Expert Insight: The drop in pKa of 3-Nitro-Tyrosine to ~7.2 makes it an excellent probe for identifying tyrosine residues that act as general acids/bases in enzymatic catalysis. If replacing a wild-type Tyr with 3-Nitro-Tyr rescues activity at low pH (or alters the pH-rate profile predictably), the residue is mechanistically critical.

Genetic Encoding Methodologies

To incorporate these UAAs site-specifically, we rely on Genetic Code Expansion (GCE) .[2][3][4][5] This requires an Orthogonal Translation System (OTS) comprising a "blank" codon (usually Amber/UAG), an orthogonal tRNA, and an engineered aminoacyl-tRNA synthetase (aaRS).

The Orthogonal Workflow

The following diagram illustrates the flow of genetic information hijacked to incorporate an EWG-UAA.

OTS_Workflow Plasmid Plasmid: Orthogonal aaRS + tRNA Cell Host Cell (E. coli / Mammalian) Plasmid->Cell Transformation UAA Exogenous UAA (e.g., p-Nitro-Phe) UAA->Cell Transport Charging Aminoacylation: tRNA + UAA -> UAA-tRNA Cell->Charging Inside Cytosol Ribosome Ribosome (Translation) Charging->Ribosome Delivery by EF-Tu mRNA Target mRNA (UAG codon) mRNA->Ribosome Decoding Protein Modified Protein (Site-Specific Incorporation) Ribosome->Protein Peptide Bond Formation

Figure 1: The Orthogonal Translation System (OTS). The engineered aaRS charges the orthogonal tRNA with the UAA, which then suppresses the UAG stop codon at the ribosome.

System Selection: MjTyrRS vs. PylRS

Choosing the right synthetase is the single most critical decision in experimental design.

  • Methanococcus jannaschii TyrRS (MjTyrRS):

    • Best for: Aromatic EWG-UAAs (p-nitro-Phe, p-cyano-Phe, fluorinated Phe).

    • Host: Primarily E. coli.[2][3][5][6][7]

    • Mechanism: The active site is engineered to reject Tyrosine and accept the UAA.

    • Limitation: Not orthogonal in eukaryotic hosts (cross-reacts with endogenous synthetases).

  • Methanosarcina barkeri/mazei PylRS (PylRS):

    • Best for: Large, bulky, or aliphatic chains (though evolved variants exist for aromatics).

    • Host: Bacteria, Yeast, Mammalian cells (Universal orthogonality).[]

    • Advantage: The "polyspecificity" of the wild-type PylRS active site allows it to accept diverse substrates with minimal engineering.

Applications in Chemical Biology & Drug Discovery

Probing Enzyme Mechanisms (Hammett Analysis)

By incorporating a series of phenylalanine analogs with varying para-substituents (e.g.,


), researchers can construct Linear Free Energy Relationships (LFER) .
  • Method: Plot

    
     vs. the Hammett substituent constant (
    
    
    
    ).
  • Interpretation: The slope (

    
    ) indicates the buildup of charge in the transition state. A large positive 
    
    
    
    suggests negative charge accumulation (nucleophilic character), validated only by the precise electronic perturbation of the UAA.
Covalent Inhibitor Design (Warheads)

EWGs are essential for tuning the reactivity of electrophilic "warheads" in Targeted Covalent Inhibitors (TCIs).

  • Concept: A UAA containing an electrophile (e.g., fluorosulfate-L-tyrosine) reacts with a nucleophile on the target protein.

  • Tuning: Adding fluorine atoms adjacent to the reactive center increases electrophilicity, making the warhead more reactive toward the target cysteine or lysine.

NMR Spectroscopy

Incorporating Trifluoromethyl-Phe (


-Phe) provides a sensitive NMR probe.
  • Why: Fluorine has zero background in biological systems.

  • Result: Changes in the chemical shift of the

    
     group report directly on local conformational changes, ligand binding, or folding events with high sensitivity.
    

Experimental Protocol: Expression of GFP with p-Nitro-Phenylalanine

Objective: Site-specific incorporation of p-nitro-L-phenylalanine (pN-Phe) into GFP at position Tyr39 (permissive site) using the M. jannaschii system in E. coli.

Reagents & Strains
  • Host: E. coli BL21(DE3).

  • Plasmid 1 (pEVOL-pNF): Encodes the evolved MjTyrRS and orthogonal tRNA

    
    .
    
  • Plasmid 2 (pET-GFP-TAG39): Encodes GFP with a TAG stop codon at position 39.

  • UAA: p-nitro-L-phenylalanine (dissolved in 0.1M NaOH or HCl depending on solubility, adjusted to neutral pH).

Step-by-Step Methodology
  • Double Transformation:

    • Co-transform BL21(DE3) with pEVOL-pNF and pET-GFP-TAG39.

    • Plate on LB agar with Chloramphenicol (pEVOL) and Kanamycin (pET).

  • Inoculation & Growth:

    • Pick a single colony into 10 mL non-inducing media (LB + antibiotics). Grow overnight at 37°C.

    • Dilute 1:100 into fresh media. Grow to

      
      .
      
  • Induction & UAA Addition (The Critical Step):

    • Add pN-Phe: Final concentration 1 mM.

      • Note: Add the UAA before induction to ensure tRNA charging pools are ready.

    • Induce: Add L-Arabinose (0.02%) to induce the synthetase/tRNA, and IPTG (1 mM) to induce GFP.

    • Expression: Incubate at 30°C for 12-16 hours.

    • Why 30°C? Lower temperatures aid the folding of the mutant synthetase and reduce inclusion body formation.

  • Harvest & Purification:

    • Pellet cells. Lyse via sonication.

    • Purify GFP via Ni-NTA affinity chromatography (assuming His-tag).

  • Validation (Self-Validating Step):

    • Fluorescence Check: Compare fluorescence to a Wild-Type (WT) control. pN-Phe is a quencher; if incorporated at a fluorophore-proximal site, fluorescence should decrease.[6]

    • Mass Spectrometry (Mandatory): Perform ESI-MS on the intact protein.

      • Success: Mass shift = Mass(pN-Phe) - Mass(Tyr) + Mass(WT).

      • Failure: Presence of truncated protein (chain termination) or WT mass (mis-incorporation of Phe/Tyr).

Troubleshooting Decision Tree

Troubleshooting Start Low/No Protein Yield CheckTrunc Is protein truncated? Start->CheckTrunc UAA_Transport Issue: UAA Transport/Solubility Action: Check pH of media, increase UAA conc. CheckTrunc->UAA_Transport Yes (Stop codon active) RS_Activity Issue: Synthetase Activity Action: Lower Temp, Increase Arabinose CheckTrunc->RS_Activity Yes (Low suppression eff.) Readthrough Issue: Non-specific Incorporation Action: Check Mass Spec for Tyr/Phe CheckTrunc->Readthrough No (Full length but wrong mass)

Figure 2: Logic flow for troubleshooting low yield or fidelity in UAA incorporation.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[2][5][9][10][11] Nature, 550, 53–60. [Link]

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. [Link]

  • Thyer, R., & Robotham, S. A. (2016). Evolving tRNA/synthetase pairs for genetic code expansion. Methods in Molecular Biology, 1728, 55-73. [Link]

  • Mehl, R. A., et al. (2003). Generation of a bacterium with a 21 amino acid genetic code. J. Am. Chem. Soc., 125(4), 935-939. [Link]

  • Hammill, J. T., et al. (2007). A genetically encoded probe for site-specific labeling of proteins with a fluorophore. J. Am. Chem. Soc., 129(25), 7714–7715. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2,4-Dinitro-D-phenylalanine using Boc Chemistry

Introduction: Expanding the Chemical Diversity of Peptides Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of these vital biomolecules for a myriad of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of these vital biomolecules for a myriad of applications in research, diagnostics, and therapeutics.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a cornerstone of SPPS, offers a robust and reliable method for the synthesis of complex and long peptide sequences.[2] This application note provides a detailed protocol for the incorporation of a non-canonical amino acid, Boc-2,4-Dinitro-D-phenylalanine, into a peptide sequence using Boc chemistry. The introduction of the 2,4-dinitrophenyl (DNP) moiety onto the phenylalanine side chain offers a unique chemical handle for further modifications and can impart novel biological activities to the resulting peptide.[3] The DNP group is a well-known hapten, capable of eliciting an immune response, making peptides containing this modification valuable tools in immunological research.[4]

This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of peptide synthesis. It aims to provide not just a step-by-step protocol, but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis process.

Scientific Principles and Rationale

The Boc-SPPS methodology relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal.[2] The 2,4-dinitrophenyl group on the side chain of phenylalanine is stable to the repetitive TFA treatments used for Boc deprotection, allowing for its incorporation into the peptide sequence.[5]

A key consideration when incorporating Boc-2,4-Dinitro-D-phenylalanine is the electron-withdrawing nature of the two nitro groups on the aromatic ring. This can potentially decrease the nucleophilicity of the α-amino group after deprotection and may hinder the subsequent coupling reaction. Therefore, the use of potent coupling reagents or a double coupling strategy is recommended to ensure high coupling efficiency.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
Boc-2,4-Dinitro-D-phenylalaninePeptide Synthesis GradeMajor Chemical Supplier
Boc-amino acids (standard)Peptide Synthesis GradeMajor Chemical Supplier
Merrifield Resin (or other suitable resin)1% DVB, 100-200 meshMajor Chemical Supplier
Dichloromethane (DCM)Anhydrous, Peptide Synthesis GradeMajor Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis GradeMajor Chemical Supplier
Trifluoroacetic acid (TFA)Reagent GradeMajor Chemical Supplier
Diisopropylethylamine (DIEA)Peptide Synthesis GradeMajor Chemical Supplier
HBTU (or other suitable coupling reagent)Peptide Synthesis GradeMajor Chemical Supplier
HOBt (1-Hydroxybenzotriazole)Peptide Synthesis GradeMajor Chemical Supplier
Anhydrous Hydrogen Fluoride (HF)99.9%Specialized Gas Supplier
AnisoleReagent GradeMajor Chemical Supplier
Diethyl etherAnhydrousMajor Chemical Supplier
Equipment
  • Solid-phase peptide synthesizer (manual or automated)

  • Reaction vessels with fritted discs

  • Shaker or vortexer

  • HF cleavage apparatus

  • Lyophilizer

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Experimental Protocols

The following protocol outlines the manual synthesis of a peptide containing 2,4-Dinitro-D-phenylalanine. The procedure can be adapted for automated synthesizers.

Part 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the Merrifield resin in DCM for at least 1 hour in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve Boc-C-terminal amino acid (3 equivalents relative to resin substitution) and cesium iodide (1.1 equivalents) in DMF.

    • Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Part 2: The SPPS Cycle for Peptide Elongation

The following steps are repeated for each amino acid to be added to the peptide chain.

SPPS_Cycle start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing end Elongated Peptide-Resin washing->end end->deprotection Repeat for next amino acid

Caption: The Boc-SPPS cycle for peptide elongation.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 1 min).

    • Treat the resin with 50% TFA in DCM for 30 minutes.[2]

    • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Amino Acid Coupling (for Boc-2,4-Dinitro-D-phenylalanine):

    • Dissolve Boc-2,4-Dinitro-D-phenylalanine (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Recommendation: Perform a ninhydrin test to monitor the coupling reaction. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).[6]

  • Washing:

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Part 3: Final Cleavage and Deprotection

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood with a specialized HF cleavage apparatus by trained personnel.[7]

Cleavage_Workflow start Peptide-Resin hf_cleavage HF Cleavage (HF/Anisole, 0°C, 1h) start->hf_cleavage precipitation Peptide Precipitation (Cold Diethyl Ether) hf_cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis final_product Lyophilized Peptide analysis->final_product

Caption: Post-synthesis work-up: Cleavage and purification workflow.

  • Preparation for Cleavage:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add a scavenger, such as anisole (1 mL per gram of resin), to the vessel.[7]

  • HF Cleavage:

    • Cool the reaction vessel in a dry ice/acetone bath.

    • Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

    • Allow the reaction to proceed at 0°C for 1 hour with stirring.[5]

  • HF Removal:

    • Remove the HF by vacuum distillation.

  • Peptide Precipitation and Washing:

    • Suspend the resin in cold, anhydrous diethyl ether.

    • Filter the resin and wash the precipitate with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.

  • Peptide Extraction and Lyophilization:

    • Extract the peptide from the resin with an appropriate solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Part 4: Purification and Analysis
  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Boc-2,4-Dinitro-D-phenylalanine Reduced nucleophilicity of the amino group due to electron-withdrawing nitro groups.Perform a double coupling. Use a more potent coupling reagent like HATU. Increase the coupling time.
Low Cleavage Yield Incomplete cleavage from the resin.Ensure the peptide-resin is completely dry before cleavage. Increase the HF cleavage time to 1.5-2 hours.
Side Product Formation Alkylation of sensitive residues during cleavage.Ensure an adequate amount of scavenger (anisole) is used during HF cleavage.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful solid-phase synthesis of peptides containing the non-canonical amino acid 2,4-Dinitro-D-phenylalanine using Boc chemistry. By understanding the underlying scientific principles and adhering to the detailed procedures, researchers can confidently incorporate this unique building block to create novel peptides for a wide range of applications. The key to a successful synthesis lies in ensuring complete coupling of the modified amino acid and employing the appropriate safety measures during the final HF cleavage step.

References

  • Halder, A., Pasupuleti, R., Sivagnanam, S., Das, P., & Mukherjee, O. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. [Link]

  • Reyes, O., & Garcia, J. (1997). Cleavage of the dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions. Biotecnología Aplicada, 14(3), 193-195.
  • Kumar, P., Singh, S., & Kumar, S. (2015). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. International Journal of Peptide Research and Therapeutics, 21(4), 423-429.
  • Khan, I., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 748.
  • Boutcher, R., Alatar, I., & Halim, M. (2023). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases.
  • Merck Millipore. (n.d.). Boc Resin Cleavage Protocol.
  • Muttenthaler, M., et al. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
  • Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
  • Slideshare. (2014).
  • Shchukina, E. M., & Zubenko, A. I. (2010). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Journal of Analytical Chemistry, 65(10), 1076-1081.
  • Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • Khadse, S. C., & T, P. (2014).
  • BOC Sciences. (n.d.).
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Taylor & Francis. (n.d.). Dinitrophenyl – Knowledge and References.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.

Sources

Application

Application Note: Strategic Incorporation of Boc-2,4-Dinitro-D-phenylalanine in Peptide Synthesis

This Application Note provides a comprehensive technical guide for incorporating Boc-2,4-Dinitro-D-phenylalanine (Boc-D-Phe(2,4-NO₂)-OH) into peptide chains using solid-phase peptide synthesis (SPPS). This derivative is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for incorporating Boc-2,4-Dinitro-D-phenylalanine (Boc-D-Phe(2,4-NO₂)-OH) into peptide chains using solid-phase peptide synthesis (SPPS). This derivative is a critical tool in chemical biology, serving primarily as a non-fluorescent quencher in FRET (Förster Resonance Energy Transfer) substrates and as a probe for structure-activity relationship (SAR) studies requiring electron-deficient aromatic rings.

Executive Summary

Boc-2,4-Dinitro-D-phenylalanine is a specialized amino acid derivative used to introduce a highly electron-deficient aromatic system into peptide backbones. Its primary application is as a quencher moiety in fluorogenic protease substrates, often paired with donors like Mca (7-Methoxycoumarin-4-acetyl) or Abz (2-Aminobenzoyl). The 2,4-dinitro substitution pattern provides broad-spectrum absorbance overlap with the emission of these coumarin and anthranilamide derivatives, enabling efficient energy transfer.

This guide addresses the specific synthetic challenges posed by this residue: steric hindrance due to the ortho-nitro group, hydrophobicity , and the chemical stability of the nitro groups during the harsh acidic cleavage conditions typical of Boc chemistry.

Technical Profile & Pre-Synthesis Considerations

Chemical Specifications
PropertySpecification
Compound Name Boc-2,4-Dinitro-D-phenylalanine
Abbreviation Boc-D-Phe(2,4-NO₂)-OH
CAS Number 18942-49-9 (Generic for Boc-D-Phe derivatives, verify specific isomer)
Molecular Weight ~355.3 g/mol
Solubility Soluble in DMF, DMSO; limited solubility in DCM.
Function FRET Quencher,

-

stacking modulator.
Strategic Planning (Boc vs. Fmoc)

While Fmoc protocols are common, Boc chemistry is often preferred for synthesizing difficult sequences (e.g., hydrophobic FRET substrates) due to the higher solvation of the resin and the absence of base-catalyzed aggregation.

  • Resin Selection: Use MBHA resin for C-terminal amides (common in protease substrates) or PAM resin for C-terminal acids.

  • Nitro Group Stability: The nitro groups (

    
    ) are stable to Trifluoroacetic acid (TFA) used in deprotection and Hydrogen Fluoride (HF) used in cleavage. Caution: Avoid strong reducing agents (e.g., SnCl₂, high concentration thiols) that could reduce the nitro group to an amine.
    

Detailed Experimental Protocol (Boc-SPPS)

Workflow Visualization

The following diagram outlines the critical decision points in the synthesis cycle, highlighting the steric considerations for the Dinitro-Phe residue.

BocSynthesis cluster_legend Legend Start Resin Preparation (MBHA or PAM) Deprotect Boc Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize CouplingDecision Coupling Step: Is it Boc-D-Phe(2,4-NO2)? Neutralize->CouplingDecision StandardCoupling Standard Coupling (HBTU/DIEA, 1 hr) CouplingDecision->StandardCoupling No (Standard AA) StericCoupling Steric Coupling Protocol (HATU/HOAt/DIEA, 2-4 hr) Double Couple recommended CouplingDecision->StericCoupling Yes (Dinitro-Phe) QC Kaiser Test (Ninhydrin) StandardCoupling->QC StericCoupling->QC QC->Deprotect Pass (Blue -> Colorless) Cleavage Final Cleavage (HF/p-Cresol) QC->Cleavage Sequence Complete Critical Critical Step Standard Standard Step

Caption: Workflow for Boc-SPPS highlighting the specialized coupling pathway required for the sterically hindered Boc-2,4-Dinitro-D-phenylalanine residue.

Step-by-Step Methodology
Phase A: Resin Preparation
  • Swelling: Place MBHA resin (0.5 mmol scale) in the reaction vessel. Swell in DCM (Dichloromethane) for 20 minutes, then drain.

  • Initial Wash: Wash with DMF (Dimethylformamide) (3 x 1 min) to ensure complete solvation.

Phase B: The Deprotection Cycle
  • Acidolysis: Treat resin with 50% TFA in DCM (containing 0.5% anisole as scavenger) for 2 minutes (pre-wash) followed by 20 minutes (reaction).

  • Wash: Drain and wash with DCM (3 x 1 min).

  • Neutralization: Treat with 10% DIEA (Diisopropylethylamine) in DCM (2 x 2 min).

    • Note: Ensure the resin bed is swollen and the pH is basic (check with wet pH paper).

Phase C: Coupling Boc-D-Phe(2,4-NO₂)-OH

Rationale: The 2,4-dinitro substitution creates significant steric bulk near the carboxylic acid and the


-carbon. Standard carbodiimide (DCC) coupling may be too slow, leading to incomplete incorporation.
  • Reagent Preparation:

    • Dissolve 2.0 equivalents of Boc-D-Phe(2,4-NO₂)-OH in minimum DMF.

    • Add 1.9 equivalents of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Add 4.0 equivalents of DIEA .

    • Activation Time: Allow to activate for 30–60 seconds (do not over-activate to avoid racemization).

  • Reaction: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 to 4 hours .

  • Monitoring: Perform a Kaiser Test .

    • Result: If beads remain blue (positive for free amine), perform a double coupling using the same conditions.

    • Result: If beads are colorless (negative), proceed to wash.

Phase D: Final Cleavage (HF Procedure)

Safety Critical: This step requires a specialized Teflon HF apparatus and rigorous safety protocols.[1]

  • Drying: Wash resin with MeOH and dry thoroughly under high vacuum overnight.

  • Scavenger Mix: Add p-cresol (10% v/v) to the reaction vessel.

    • Avoid: Do not use thiols (e.g., ethanedithiol) if not strictly necessary, as they can occasionally reduce nitro groups or form adducts under specific conditions, although nitro groups are generally robust in HF. p-Cresol is sufficient for most sequences unless Cys/Met are present.

  • HF Condensation: Condense anhydrous HF into the vessel at -78°C.

  • Reaction: Warm to 0°C and stir for 60 minutes.

  • Extraction: Evaporate HF under vacuum. Precipitate the peptide with cold diethyl ether. Extract the crude peptide into 50% Acetic Acid/Water or Acetonitrile/Water for lyophilization.

Application: FRET Protease Substrates

Boc-2,4-Dinitro-D-phenylalanine is most effectively utilized as a quencher for the Mca fluorophore. The D-configuration confers proteolytic resistance to the quencher site itself, ensuring that cleavage occurs only at the specific substrate sequence designed between the donor and quencher.

FRET Mechanism Diagram

FRET cluster_cleavage Post-Proteolysis Light Excitation Light (320-340 nm) Donor Donor Fluorophore (Mca) Light->Donor Linker Peptide Substrate (Intact) Donor->Linker Quencher Quencher (Dinitro-Phe) Donor->Quencher Distance < 100Å Linker->Quencher Heat Non-Radiative Decay (Heat) Quencher->Heat Quenching Energy Resonance Energy Transfer (RET) CleavedLinker Cleaved Peptide Fluorescence Fluorescence Emission (390-405 nm) Donor_Free Donor (Free) Donor_Free->Fluorescence High Signal

Caption: Mechanism of FRET quenching. The Dinitro-Phe absorbs the excited state energy of the Mca donor until the peptide linker is cleaved by the target protease.

Design Example

Target: Matrix Metalloproteinase (MMP) Substrate Sequence: Mca-Pro-Leu-Gly-Leu-D-Phe(2,4-NO₂) -Ala-Arg-NH₂

  • Role: The Gly-Leu bond is the scissile bond.

  • Quenching: The D-Phe(2,4-NO₂) quenches the N-terminal Mca. Upon cleavage, Mca fluorescence increases dramatically.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the nitro groups.Switch to HATU/HOAt activation. Increase temperature to 35°C (carefully) or double coupling time.
Low Solubility Hydrophobic nature of the dinitrophenyl ring.Dissolve the AA in 100% DMF or NMP. Do not use DCM for the coupling mixture.
Racemization Over-activation or excessive base.Use collidine instead of DIEA as the base. Limit pre-activation time to < 2 mins.
Side Products (MS) Reduction of Nitro group (-NH₂ instead of -NO₂).Check cleavage cocktail. Ensure no strong reducing scavengers (like high conc. thiols) were used.[1][2][3][4][5][6][7][8][9][10][11] Use only p-cresol/anisole.

References

  • Merrifield, R. B. (1963).[12] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Knight, C. G., et al. (1992). Fluorogenic Substrates for Matrix Metalloproteinases.[11] FEBS Letters, 296(3), 263-266. (Describes the use of Dinitrophenyl-based quenchers in FRET). Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[9] Journal of the American Chemical Society, 115(10), 4397–4398. (Basis for HATU/HOAt coupling efficiency). Link

  • Sigma-Aldrich. (n.d.). Boc-D-Phe-OH Product Specification. Retrieved from Link (General handling for Boc-D-Phe derivatives).

Disclaimer: This protocol involves the use of hazardous chemicals, including Hydrogen Fluoride (HF) and Trifluoroacetic Acid (TFA). All procedures must be performed in a fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Dinitro-phenylalanine Derivatives using Boc Chemistry

Introduction: The Significance of Dinitro-phenylalanine in Peptide Science In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dinitro-phenylalanine in Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptides. Among these, dinitro-phenylalanine (DNP-Phe) derivatives, particularly 2,4-dinitro-phenylalanine, stand out due to the profound electronic effects exerted by the two nitro groups on the aromatic ring. These strong electron-withdrawing groups can significantly alter the acidity, reactivity, and conformational preferences of the amino acid, leading to peptides with enhanced binding affinities, modified enzymatic stability, and unique spectroscopic properties. The dinitrophenyl moiety also serves as a useful chromophore for analytical purposes.[1]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-protected dinitro-phenylalanine derivatives into peptide sequences using standard Boc-Solid Phase Peptide Synthesis (SPPS) cycles. We will delve into the unique challenges presented by these electron-deficient amino acids and offer field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.

Core Principles and Unique Challenges of Incorporating DNP-Phe in Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS relies on a gradient of acid lability. The temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as hydrogen fluoride (HF).[2]

The incorporation of a dinitro-phenylalanine residue introduces specific considerations within this framework:

  • Slower Boc Deprotection: The electron-withdrawing nature of the two nitro groups can decrease the acid lability of the Nα-Boc group. Standard deprotection times may be insufficient, leading to incomplete deprotection and subsequent deletion sequences in the final peptide. Therefore, extended deprotection times or stronger acidic conditions may be necessary.[3]

  • Deactivated Carboxyl Group: The electron-withdrawing effect of the dinitrophenyl ring also deactivates the carboxyl group, making it less nucleophilic and potentially slowing down the coupling reaction. This necessitates the use of more potent coupling reagents and careful monitoring to ensure complete amide bond formation.

  • Stability of the DNP Group: The dinitrophenyl group is stable to the repetitive TFA treatments used for Boc deprotection, making it compatible with the standard Boc-SPPS workflow.[1]

Experimental Workflow for Boc-SPPS of DNP-Phe Containing Peptides

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a Boc-DNP-Phe-OH residue.

Boc_SPPS_Cycle_DNP_Phe Start Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (Extended Time) Start->Deprotection 50% TFA/DCM Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA/DCM) Wash1->Neutralization Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling (Boc-DNP-Phe-OH + Activator) Wash2->Coupling Monitoring Monitoring (e.g., Kaiser Test) Coupling->Monitoring Wash3 Wash (DMF, DCM) End Peptide-Resin (Elongated by one DNP-Phe residue) Wash3->End Monitoring->Coupling Positive Test (Recouple) Monitoring->Wash3 Negative Test

Sources

Application

Application Notes and Protocols for the Synthesis and Characterization of Charge-Transfer Complexes Utilizing Dinitro-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract This comprehensive guide details the synthesis and characterization of charge-transf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details the synthesis and characterization of charge-transfer (CT) complexes, with a specific focus on utilizing N-(2,4-dinitrophenyl)-L-phenylalanine (DNP-Phe) as a potent electron acceptor. Charge-transfer complexes are gaining significant attention in pharmaceutical sciences for their potential applications in drug delivery, solubilization, and the development of novel analytical methods.[1] This document provides the theoretical underpinnings of CT complex formation, practical considerations for the selection of electron donors and solvents, and detailed, step-by-step protocols for synthesis and characterization using modern spectroscopic techniques. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for exploring the vast potential of DNP-Phe-based charge-transfer complexes in their respective fields.

Introduction: The Significance of Charge-Transfer Complexes in Modern Research

A charge-transfer (CT) complex, or electron-donor-acceptor (EDA) complex, is a molecular association between two or more molecules, in which a fraction of electronic charge is transferred from an electron donor to an electron acceptor.[1] The resulting electrostatic attraction provides a stabilizing force for the complex, which exists in equilibrium with the free donor and acceptor molecules. This interaction gives rise to a new, characteristic electronic absorption band, typically in the visible region of the spectrum, which is absent in the spectra of the individual components.[2][3]

The formation of these complexes can significantly alter the physicochemical properties of the parent molecules, including their solubility, stability, and spectroscopic characteristics. In the realm of drug development, the formation of CT complexes has been exploited for:

  • Enhanced Drug Solubility and Dissolution: Complexation can improve the aqueous solubility of poorly soluble drugs.

  • Novel Drug Delivery Systems: The unique properties of CT complexes can be harnessed for targeted and controlled drug release.

  • Spectrophotometric Analysis: The intense color of many CT complexes provides a basis for simple and sensitive spectrophotometric methods for drug quantification.[4]

  • Understanding Drug-Receptor Interactions: The principles of charge transfer are fundamental to many biological processes, including drug-receptor binding mechanisms.[1]

N-(2,4-dinitrophenyl)-L-phenylalanine (DNP-Phe) serves as an excellent electron acceptor due to the presence of two electron-withdrawing nitro groups on the phenyl ring.[5] These groups decrease the electron density of the aromatic system, making it amenable to accepting electron density from a suitable donor molecule.

The Underlying Chemistry: Formation and Stability of DNP-Phe Charge-Transfer Complexes

The formation of a charge-transfer complex is governed by the electronic properties of the donor and acceptor molecules. The interaction is primarily dictated by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor.[6]

Diagram: HOMO-LUMO Interaction in DNP-Phe CT Complex Formation

HOMO_LUMO HOMO_D HOMO LUMO_A LUMO HOMO_D->LUMO_A Charge Transfer (hν) HOMO_Complex HOMO (D-like) LUMO_D LUMO HOMO_A HOMO LUMO_Complex LUMO (A-like)

Caption: HOMO-LUMO interaction in CT complex formation.

Selection of Electron Donors

The choice of an appropriate electron donor is critical for the successful formation of a stable CT complex with DNP-Phe. Ideal donors possess a low ionization potential and contain electron-rich moieties. Suitable classes of compounds include:

  • Aromatic Amines: Aniline and its derivatives are excellent n-electron donors.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Naphthalene, anthracene, and pyrene have extended π-systems that readily donate electron density.[6]

  • Phenols and Phenolic Ethers: The hydroxyl or alkoxy groups enhance the electron-donating ability of the aromatic ring.

  • Sulfur- and Nitrogen-Containing Heterocycles: Thiophene, pyrrole, and indole derivatives can act as effective electron donors.

  • Pharmaceuticals with Donor Moieties: Many drug molecules contain aromatic amines, phenolic groups, or heterocyclic systems that can participate in charge-transfer interactions.

The Influence of Solvent Polarity

The choice of solvent plays a crucial role in the formation and stability of charge-transfer complexes. The polarity of the solvent can significantly influence the position and intensity of the charge-transfer band. Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) of the CT absorption band.[7] This is because the excited state of the CT complex is more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. However, highly polar solvents may also compete with the donor or acceptor for interactions, potentially leading to dissociation of the complex. Therefore, the selection of an appropriate solvent is often a balance between promoting complex formation and ensuring sufficient solubility of all components.

Experimental Protocols

The following protocols provide a comprehensive framework for the synthesis and characterization of charge-transfer complexes using DNP-Phe as the electron acceptor.

Materials and Instrumentation
Reagents and Materials Instrumentation
N-(2,4-dinitrophenyl)-L-phenylalanine (DNP-Phe)UV-Visible Spectrophotometer
Selected Electron Donor (e.g., N,N-dimethylaniline)FTIR Spectrometer
Spectroscopic Grade Solvents (e.g., Methanol, Acetonitrile, Dichloromethane)NMR Spectrometer
Volumetric flasks, pipettes, and cuvettesMagnetic stirrer and hotplate
Protocol 1: Synthesis of the DNP-Phe Charge-Transfer Complex (in solution)

This protocol describes the formation of the charge-transfer complex in solution for subsequent spectroscopic analysis.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DNP-Phe (e.g., 1 x 10⁻³ M) in a suitable spectroscopic grade solvent (e.g., methanol).

    • Prepare a stock solution of the chosen electron donor (e.g., N,N-dimethylaniline, 1 x 10⁻² M) in the same solvent.

  • Formation of the Charge-Transfer Complex:

    • In a series of 10 mL volumetric flasks, add a fixed volume of the DNP-Phe stock solution (e.g., 1 mL).

    • To each flask, add varying volumes of the electron donor stock solution (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL).

    • Bring each flask to volume with the solvent and mix thoroughly.

    • Prepare a blank solution containing only the solvent.

    • Allow the solutions to stand at room temperature for a specified time (e.g., 15 minutes) to ensure complete complex formation.

Diagram: Workflow for in-solution CT Complex Synthesis and Analysis

workflow start Start prep_stocks Prepare Stock Solutions (DNP-Phe and Donor) start->prep_stocks mix_solutions Mix DNP-Phe and Donor in Volumetric Flasks prep_stocks->mix_solutions incubate Incubate for Complex Formation mix_solutions->incubate uv_vis UV-Vis Spectroscopic Analysis incubate->uv_vis jobs_plot Job's Plot for Stoichiometry uv_vis->jobs_plot benesi_hildebrand Benesi-Hildebrand Plot for K and ε uv_vis->benesi_hildebrand end End jobs_plot->end benesi_hildebrand->end

Caption: Experimental workflow for CT complex analysis.

Protocol 2: UV-Visible Spectroscopic Characterization
  • Spectral Scans:

    • Record the UV-Visible absorption spectra of the DNP-Phe solution, the electron donor solution, and the prepared complex solutions over a suitable wavelength range (e.g., 300-700 nm) against the solvent blank.

    • The appearance of a new absorption band at a longer wavelength, absent in the spectra of the individual components, confirms the formation of the charge-transfer complex.[2][3]

  • Determination of Stoichiometry using Job's Method of Continuous Variation: [8]

    • Prepare a series of solutions where the total molar concentration of the donor and acceptor is kept constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the charge-transfer band.

    • Plot the absorbance versus the mole fraction of the donor. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.[2]

  • Determination of Association Constant (K) and Molar Absorptivity (ε) using the Benesi-Hildebrand Equation: [1][7]

    • For a 1:1 complex, the Benesi-Hildebrand equation can be applied: [A₀]/ΔA = 1/(Kε[D₀]) + 1/ε where:

      • [A₀] is the initial concentration of the acceptor (DNP-Phe).

      • [D₀] is the initial concentration of the donor.

      • ΔA is the change in absorbance at λ_max.

      • K is the association constant.

      • ε is the molar absorptivity of the complex.

    • Plot [A₀]/ΔA versus 1/[D₀]. The plot should be linear for a 1:1 complex.

    • The slope of the line is 1/(Kε) and the y-intercept is 1/ε. From these values, K and ε can be calculated.[2][3]

Table 1: Hypothetical Spectroscopic Data for a DNP-Phe-Donor Complex

ParameterValue
λ_max (CT band)520 nm
Stoichiometry (Donor:Acceptor)1:1
Association Constant (K)1.5 x 10³ M⁻¹
Molar Absorptivity (ε)2.8 x 10³ L mol⁻¹ cm⁻¹
Protocol 3: Isolation and Further Characterization of the Solid Complex
  • Synthesis and Isolation:

    • Dissolve equimolar amounts of DNP-Phe and the electron donor in a minimal amount of a suitable solvent (e.g., hot ethanol or acetonitrile).

    • Mix the solutions and allow the mixture to slowly cool to room temperature.

    • The solid charge-transfer complex may precipitate out of the solution. If not, slow evaporation of the solvent may be necessary.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • FTIR Spectroscopy:

    • Record the FTIR spectra of the pure donor, pure DNP-Phe, and the isolated solid complex.

    • The formation of the complex is often indicated by shifts in the vibrational frequencies of the functional groups involved in the charge-transfer interaction (e.g., -NO₂, -NH₂, aromatic C-H).

  • ¹H NMR Spectroscopy:

    • Record the ¹H NMR spectra of the pure donor, pure DNP-Phe, and the isolated solid complex in a suitable deuterated solvent.

    • The formation of the complex can lead to changes in the chemical shifts of the protons of both the donor and acceptor molecules due to the change in their electronic environment.

Troubleshooting and Expert Insights

  • No Observable CT Band:

    • Cause: The chosen donor may not be strong enough, or the solvent may be interfering with complex formation.

    • Solution: Select a donor with a lower ionization potential. Try a less polar solvent.

  • Non-linear Benesi-Hildebrand Plot:

    • Cause: The stoichiometry of the complex may not be 1:1, or multiple equilibria may be present.

    • Solution: Re-evaluate the stoichiometry using Job's method. Consider alternative models for data analysis.

  • Difficulty in Isolating the Solid Complex:

    • Cause: The complex may be highly soluble in the chosen solvent, or the association constant may be low.

    • Solution: Try a different solvent system or slow evaporation techniques. For weakly interacting systems, isolation of a solid complex may not be feasible.

Conclusion

The synthesis and characterization of charge-transfer complexes involving DNP-Phe offer a rich area of investigation with significant potential in pharmaceutical and analytical sciences. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical tools to explore these fascinating molecular interactions. By carefully selecting electron donors and solvents, and by employing robust spectroscopic characterization techniques, the unique properties of DNP-Phe-based charge-transfer complexes can be effectively harnessed for a wide range of applications.

References

  • Varukolu, M., Palnati, M., Nampally, V., Suresh, G., & Vadluri, M. (2021). New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies. ACS Omega. Available at: [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society.
  • Al-Ghabsha, T. S., Al-Sabha, T., & Al-Mtaiwti, S. M. (2013). SPECTROPHOTOMETRIC DETERMINATION OF CEPHRADINE AND CEFADROXIL USING 2,3-DICHLORO-5,6-DICYANO-1,4-BENZOQUINONE REAGENT. ResearchGate. Available at: [Link]

  • Devasia, J., Aishwarya, B. N., Joy, F., & Nizam, A. (2023). ESIPT‐AIE Active Schiff Base Fluorescent Organic Nanoparticles Based on 2‐(2‐(4‐(4‐bromo Phenyl) Thiazol‐2‐yl)Vinyl)Phenol (BTVP) Utilized as a Multi‐Functional Fluorescent Probe. ChemistrySelect.
  • Benesi-Hildebrand method. (n.d.). Wikipedia. Retrieved from [Link]

  • Benesi-Hildebrand method. (n.d.). Chemeurope.com. Retrieved from [Link]

  • Background. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Ahmed, I. S., El-Habeeb, A. A., & Al-Saif, F. A. (2021). Synthesis and Spectral Analysis of Charge-Transfer Complexes of Triamterene Drug with 2,4,6-Trinitrophenol, 4-Nitrophenol, 4-Nitroacetophenone, and m-Dinitrobenzene Acceptors in the Solid-State Form: Experimental and DFT Studies. Zhurnal Prikladnoi Spektroskopii.
  • Benesi–Hildebrand plot of 1/ A − A 0 versus 1/[ -CD] for 2,4-DNP (1:1... (n.d.). ResearchGate. Retrieved from [Link]

  • Job's plot for the reaction between complex (1) and L 2 H at pH = 4.0 and ionic strength = 0.1 mol dm -3 NaClO 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Linko, R. V., Ryabov, M. A., Strashnov, P. V., Polyanskaya, N. A., Davydov, V. V., Dorovatovskii, P. V., Lin'ko, I. V., & Khrustalev, V. N. (2019).
  • The Use of Benesi-Hildebrand Equation in Molecular Complex Formation of o-Nitrophenol with Some Hydrazine Deriv
  • The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1... (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2,4-Dinitrophenyl)-L-phenylalanine. (n.d.). PubChem. Retrieved from [Link]

  • Khan, A. A., Al-Dhfyan, A., & Al-Hazmi, G. A. (2022).
  • Gross, M. L. (2011). Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase. Journal of the American Society for Mass Spectrometry.
  • Szent-Györgyi, A. (1967). DONOR-ACCEPTOR INTERACTIONS OF NITROGEN.
  • Ku, J. M., & Park, K. C. (2019).
  • Neacsu, A., Tănase, M. A., & Olinescu, A. (2017). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. Molecules.
  • Sanger, F. (1949). Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. Biochemical Journal.
  • N-(2,4-Dinitrophenyl)-L-alanine. (n.d.). PubChem. Retrieved from [Link]

  • Sundarpal, N., Singh, U. P., & Ahmad, I. (2024). Charge Transfer Interaction Dynamics between 2-Methyl-8-hydroxyquinoline and 2,4-Dinitrophenol: Synthesis, Spectroscopic Characterization, DNA Binding and DFT Studies.
  • Darwish, I. A., Al-Majed, A. A., Al-Shakliah, N. S., & Al-Harbi, N. A. (2023). Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput. Molecules.
  • Spectroscopic Investigation of The Charge Transfer Complexes of 2.4-Dinitrophenol with Aniline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Cleavage and Isolation of Peptides Containing 2,4-Dinitro-D-phenylalanine

Topic: Cleavage Protocols for Peptides Containing Boc-2,4-Dinitro-D-phenylalanine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleavage Protocols for Peptides Containing Boc-2,4-Dinitro-D-phenylalanine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Logic

Boc-2,4-Dinitro-D-phenylalanine (Boc-D-Phe(2,4-NO₂)-OH) is a specialized non-natural amino acid derivative primarily utilized as a fluorescence quencher in FRET (Förster Resonance Energy Transfer) substrates. Unlike the labile


-dinitrophenyl (Dnp) protection used for Histidine, the nitro groups in this phenylalanine derivative are covalently substituted onto the aromatic ring.

Core Chemical Constraint: The aromatic nitro groups (


) are chemically stable to standard acidolysis (TFA and HF) but are susceptible to reduction under specific conditions. Therefore, the cleavage protocol must balance the efficient removal of the resin and protecting groups with the preservation of the nitro-aromatic moiety.
Mechanistic Distinction (Critical)
  • vs.

    
    -Dnp-His:  The Dnp group on Histidine is a protecting group removed by thiolysis (e.g., thiophenol) prior to HF cleavage.
    
  • vs. Phe(2,4-NO₂): The nitro groups here are permanent structural modifications. Do not use thiolysis procedures intended for His(Dnp).[1] This residue is stable to HF and TFA but requires careful scavenger selection to prevent reduction to amines (anilines).

Pre-Cleavage Considerations & Strategy

The cleavage strategy depends entirely on the synthesis backbone (Fmoc vs. Boc) and the desired final product (Free amine vs. Boc-protected N-terminus).

FeatureFmoc-SPPS StrategyBoc-SPPS Strategy
Resin Type Wang, Rink Amide, 2-CTCMBHA, PAM, Merrifield
Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrogen Fluoride (HF) or TFMSA
Boc Fate Removed (Acid Labile)Removed (Acid Labile)
Primary Risk Incomplete cleavage of bulky hydrophobic residuesReduction of

by strong thiols (rare but possible)
Product Appearance Yellow/Orange (Diagnostic of Nitro group)Yellow/Orange

Protocol A: TFA Cleavage (Fmoc-SPPS Context)

Applicable when Boc-D-Phe(2,4-NO₂)-OH is used as the N-terminal residue in an Fmoc synthesis.

Reagents
  • TFA (Trifluoroacetic Acid): Peptide grade, >99%.

  • TIS (Triisopropylsilane): Primary scavenger for carbocations.

  • Water (

    
    ):  Hydrolysis of side-chain protecting groups (e.g., Pbf, tBu).
    
  • Ether: Diethyl ether or MTBE (Methyl tert-butyl ether), pre-chilled to -20°C.

The Cocktail (Standard "Reagent K" Variant)

We recommend a non-thiol cocktail unless the peptide contains Methionine or Cysteine, to minimize any theoretical risk of nitro-reduction, although aromatic nitro groups are generally stable to EDT.

Composition: 95% TFA / 2.5% TIS / 2.5%


[2][3]
Step-by-Step Procedure
  • Preparation: Wash the resin (

    
     scale) with DCM (
    
    
    
    ) and dry under nitrogen.
  • Cocktail Addition: Add

    
     of the cleavage cocktail to the resin.
    
  • Reaction: Shake gently at Room Temperature (20–25°C) for 2 to 3 hours .

    • Note: The Boc group at the N-terminus is highly acid-labile and will be removed within the first 15 minutes; the extended time is for the resin linkage and other side chains (e.g., Arg(Pbf)).

  • Filtration: Filter the resin into a 50 mL centrifuge tube. Wash the resin with

    
     neat TFA.
    
  • Precipitation: Concentrate the filtrate to

    
     under a nitrogen stream. Add 
    
    
    
    of cold ether/MTBE.
  • Observation: A yellow/orange precipitate should form immediately. This color confirms the presence of the intact nitrophenylalanine.

  • Isolation: Centrifuge (3000 rpm, 5 min), decant, and wash the pellet

    
     with cold ether.
    

Protocol B: HF Cleavage (Boc-SPPS Context)

Applicable when the peptide is built using Boc chemistry. This is the most rigorous condition.

Reagents
  • Anhydrous Hydrogen Fluoride (HF): Highly toxic/corrosive. Requires specialized Teflon/Kel-F apparatus.

  • p-Cresol: Scavenger.[4][5][6]

  • Dimethyl Sulfide (DMS): (Optional) Used in "Low-High" HF procedures.[1]

The Cocktail (Standard High HF)

Composition: 90% HF / 10% p-Cresol

Step-by-Step Procedure
  • Drying: The peptide-resin must be dried overnight over

    
     under vacuum. Moisture reacts with HF to form heat, potentially damaging the nitro groups.
    
  • Scavenger Loading: Add p-Cresol (

    
     per gram of resin) to the reaction vessel.
    
  • HF Distillation: Cool the vessel to -78°C (Dry ice/Acetone). Distill

    
     of HF into the vessel.
    
  • Reaction: Warm to 0°C (Ice bath) and stir for 60 minutes .

    • Warning: Do not exceed 0°C. Elevated temperatures increase the risk of nitration of scavenger by-products or reduction.

  • Evaporation: Evaporate HF under high vacuum at 0°C.

  • Extraction:

    • Wash the resin with cold ether (removes p-cresol).

    • Extract the peptide with 50% Acetic Acid or 50% Acetonitrile/Water .

    • Note: Nitro-peptides are often hydrophobic. If the peptide does not dissolve in weak acetic acid, use glacial acetic acid or minimal DMSO diluted with water.

  • Lyophilization: Freeze and lyophilize the extraction solution.

Workflow Visualization

PeptideCleavage Start Peptide-Resin (Boc-D-Phe(2,4-NO2)-...) Decision Synthesis Strategy? Start->Decision Fmoc Fmoc Strategy (TFA Cleavage) Decision->Fmoc Fmoc/tBu Boc Boc Strategy (HF Cleavage) Decision->Boc Boc/Bzl Cocktail1 Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O Fmoc->Cocktail1 Reaction1 Reaction: 2-3 Hours @ RT Cocktail1->Reaction1 Precip1 Precipitate in Cold Ether (Yellow Pellet) Reaction1->Precip1 Purify HPLC Purification (Monitor @ 220nm & 350-400nm) Precip1->Purify Dry Dry Resin over P2O5 (Critical) Boc->Dry Cocktail2 Reagents: Anhydrous HF + p-Cresol (9:1) Dry->Cocktail2 Reaction2 Reaction: 1 Hour @ 0°C Cocktail2->Reaction2 Extract Extract with 50% AcOH or Acetonitrile Reaction2->Extract Extract->Purify

Figure 1: Decision tree for cleaving peptides containing Boc-2,4-Dinitro-D-phenylalanine based on synthesis strategy.

Analytical & Purification Notes

HPLC Behavior
  • Retention Time: The 2,4-dinitro-phenyl group is highly hydrophobic. Expect the peptide to elute later than its non-nitrated analog.

  • UV Detection:

    • 214/220 nm: Standard peptide bond absorption.

    • 350–400 nm: The nitro-aromatic group absorbs in the visible range (yellow). Monitoring at this wavelength is highly specific for the full-length peptide containing the quencher, simplifying purification from truncated by-products.

Solubility Troubleshooting

Peptides containing D-Phe(2,4-NO₂) are often sparingly soluble in water due to the hydrophobic aromatic rings.

  • Solvent: Dissolve crude peptide in 10-20% Acetic Acid or minimal DMSO before injecting onto HPLC.

  • pH: Avoid high pH (>8) during workup, as nitro-aromatics can undergo degradation or side reactions in strong base over time.

References

  • Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[7][8][9] Sigma-Aldrich Technical Guides. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Dinitro-Phenylalanine Synthesis

Current Status: Online Ticket ID: DNP-SYNTH-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Orthogonal Wall" Synthesizing dinitro-phenylalanine derivatives—speci...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: DNP-SYNTH-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal Wall"

Synthesizing dinitro-phenylalanine derivatives—specifically the sterically congested 2,6-dinitro isomers—presents a dual challenge: electronic deactivation and steric hindrance .

  • The Trap: Researchers often attempt direct nitration of phenylalanine. This fails because the ammonium group (under acidic nitration conditions) is meta-directing, while the alkyl group is weakly activating/ortho-para directing. The result is a mess of 4-nitro, 2,4-dinitro, and oxidation byproducts, but rarely the hindered 2,6-isomer.

  • The Solution: The only robust route is Phase Transfer Catalyzed (PTC) Alkylation using a glycine equivalent and a pre-nitrated benzyl halide. However, standard PTC protocols often fail here due to the "Steric Clash" between the protecting group and the bulky 2,6-dinitro electrophile.

This guide details the Modified O’Donnell Protocol specifically engineered to bypass this steric barrier.

Interactive Diagnostics: Select Your Route

Before proceeding, verify your synthetic strategy using the logic flow below.

SyntheticRoute Start Target Molecule: Dinitro-Phenylalanine Isomer Which Isomer? Start->Isomer Direct Direct Nitration of Phenylalanine Isomer->Direct 2,4-isomer (Non-specific) PTC PTC Alkylation (Glycine Imine + Benzyl Halide) Isomer->PTC 2,6-isomer (Specific) Warning STOP: Yields <10% Complex mixture of 2,4- and 4- isomers. Direct->Warning StericCheck Is it 2,6-Dinitro? PTC->StericCheck Standard Standard O'Donnell (Benzophenone Imine) StericCheck->Standard No (2,4 or 3,5) Modified Modified Protocol (Aldimine or High-T) StericCheck->Modified Yes (Steric Clash)

Figure 1: Decision matrix for selecting the synthetic pathway. Note that direct nitration is strongly discouraged for 2,6-isomers due to lack of regiocontrol.

The Core Protocol: Modified PTC Alkylation

The Mechanism of Failure (Standard Protocol)

In the standard O'Donnell synthesis, the Benzophenone Imine (Ketimine) of glycine ethyl ester is used.

  • Issue: The benzophenone group is bulky. When the enolate attempts to attack a 2,6-dinitrobenzyl bromide , the two nitro groups on the electrophile clash with the phenyl rings of the benzophenone.

  • Result: Reaction stalls, leading to hydrolysis of the starting material or decomposition of the unstable benzyl halide.

The Fix: Steric Decongestion

To overcome this, we must reduce the steric bulk of the nucleophile.

  • Switch Protecting Groups: Use the p-Chlorobenzaldehyde Imine (Aldimine) instead of the Benzophenone Imine. The aldimine lacks one phenyl ring, significantly opening the approach vector.

  • Catalyst Selection: Use a quaternary ammonium salt with accessible cations (e.g., TBAHS) or specialized Maruoka catalysts if enantioselectivity is required.

Step-by-Step Methodology

Reagents:

  • Nucleophile: Glycine Ethyl Ester p-Chlorobenzaldehyde Imine (prepared from Gly-OEt·HCl + p-Cl-Benzaldehyde).[1]

  • Electrophile: 2,6-Dinitrobenzyl bromide.

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (10 mol%).

  • Base: 50% KOH (aq).

  • Solvent: Dichloromethane (DCM) or Toluene (DCM is faster but Toluene allows heating).

StepActionTechnical Rationale
1 Preparation Dissolve the Aldimine (1.0 eq) and 2,6-Dinitrobenzyl bromide (1.1 eq) in DCM (0.2 M). Add TBAHS (0.1 eq).
2 Initiation Cool to 0°C, then add 50% KOH (2.0 eq) with vigorous stirring .
3 Reaction Monitor by TLC/HPLC. If conversion is <10% after 2h, allow to warm to RT.
4 Quench Dilute with water/DCM. Separate organic layer.[2] Wash with brine.[2] Dry over MgSO4.
5 Hydrolysis Treat crude oil with 1N HCl/THF (1:1) for 2h at RT.
6 Isolation Wash aqueous layer with Ether (removes aldehyde). Basify aqueous layer to pH 8-9, extract product (if ester) or neutralize to isoelectric point (if acid).

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at ~20% even with the Aldimine. What now?

Diagnosis: The 2,6-dinitrobenzyl bromide is likely decomposing before it reacts. These halides are unstable in highly alkaline media (forming carbenes or dimerizing). Corrective Action:

  • Switch Base: Move from 50% KOH to solid CsOH·H2O or K2CO3 under anhydrous conditions (Solid-Liquid PTC).

  • Additives: Add 18-Crown-6 if using solid potassium salts to strip the cation and activate the base without the harsh aqueous interface.

Q2: I am getting racemization.

Diagnosis: The alpha-proton in the product is highly acidic due to the electron-withdrawing nature of the dinitrophenyl group and the ester. Corrective Action:

  • Reduce Base Contact: Quench the reaction immediately upon completion.

  • Temperature Control: Do not heat above 40°C.

  • Chiral Catalyst: If synthesis is asymmetric, ensure you are using a rigid catalyst (e.g., Maruoka type) that shields the proton from re-deprotonation.

Q3: The Pd-catalyzed coupling (Negishi/Suzuki) failed.

Diagnosis: You tried to couple a zinc/boron-phenylalanine reagent with 1-bromo-2,6-dinitrobenzene. Root Cause: Nitro groups are catalyst poisons (coordinate to Pd). Furthermore, the 2,6-substitution prevents the oxidative addition step. Corrective Action: This route is generally non-viable for dinitro-systems. Stick to the Alkylation (PTC) route described above.

Visualizing the Steric Clash

The following diagram illustrates why the Ketimine (Benzophenone) fails and the Aldimine succeeds.

StericClash cluster_fail FAIL: Ketimine Route cluster_success SUCCESS: Aldimine Route K_Imine Benzophenone Imine (2 Phenyl Rings) Clash STERIC REPULSION No Reaction K_Imine->Clash E_26 2,6-Dinitro Electrophile E_26->Clash A_Imine Aldimine (1 Phenyl Ring) Product C-C Bond Formation A_Imine->Product E_26_S 2,6-Dinitro Electrophile E_26_S->Product

Figure 2: Mechanistic comparison showing how reducing the protecting group bulk (Aldimine) accommodates the hindered electrophile.

Safety & Stability Data

CompoundHazard ClassHandling Precaution
2,6-Dinitrobenzyl Bromide Lachrymator / Skin Sensitizer Handle in fume hood only. Decomposes in light/heat. Store at -20°C.
Dinitro-Phenylalanine Potential Explosive Polynitro aromatics can be shock-sensitive. Do not concentrate to dryness with heat.
DCM/Toluene Solvent Standard organic solvent precautions.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Ghosez, L., O'Donnell, M. J., et al. (1982). "Synthesis of Amino Acids: Alkylation of Aldimine and Ketimine Derivatives of Glycine Ethyl Ester under Various Phase-Transfer Conditions." Tetrahedron Letters.

  • Maruoka, K., et al. (2008). "Recent Developments in Asymmetric Phase-Transfer Reactions." Chemical Reviews.

  • Levy, A. L., et al. (1950). "A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids." Nature.

  • Organic Chemistry Portal. "O'Donnell Amino Acid Synthesis."

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Nitrated vs. Non-Nitrated Phenylalanine

Executive Summary 4-Nitro-L-Phenylalanine ( ) exhibits a distinct stability profile compared to its canonical counterpart, L-Phenylalanine (Phe) .[1] While Phe is chemically robust but metabolically susceptible to hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Nitro-L-Phenylalanine (


)  exhibits a distinct stability profile compared to its canonical counterpart, L-Phenylalanine (Phe) .[1] While Phe is chemically robust but metabolically susceptible to hydroxylation, 

reverses this paradigm: it is metabolically inert to standard phenylalanine hydroxylase (PAH) activity but chemically susceptible to reduction.[1]

This guide details the physicochemical divergences, stability under synthetic/biological stress, and experimental validation protocols for researchers utilizing


 as a spectroscopic probe or non-canonical building block.[1]

Physicochemical & Electronic Properties[1][2]

The stability divergence between Phe and


 stems from the Hammett substituent constant (

)
of the nitro group. The nitro group (

) is a strong electron-withdrawing group (EWG) with a

of approximately +0.78.
Electronic Impact on Stability
  • L-Phenylalanine: The phenyl ring is electron-rich (

    
    -system), making it a target for electrophilic aromatic substitution (e.g., oxidation by reactive oxygen species).[1]
    
  • 4-Nitro-L-Phenylalanine: The

    
     group pulls electron density away from the ring. This "deactivation" protects the ring from electrophilic attack (oxidative stability) but renders the nitro group itself vulnerable to reduction.
    
Comparative Data Table
PropertyL-Phenylalanine (Phe)4-Nitro-L-Phenylalanine (

)
Impact on Stability/Application
Molecular Weight 165.19 Da210.19 DaMass shift detectable by MS.
Electronic Nature Electron-Rich (

-donor)
Electron-Poor (

-acceptor)

acts as a fluorescence quencher.
pKa (

-COOH)
1.83~1.6 - 1.7 (Predicted)EWG increases acidity of carboxyl group.
pKa (

-NH

)
9.13~8.9 - 9.0 (Predicted)EWG decreases basicity of amine.
Fluorescence

nm /

nm
Non-Fluorescent (Quencher)

is photostable but quenches Trp/Tyr.
Hydrophobicity HighModerateNitro group adds polarity; alters solubility.

Chemical Stability Profile

A. Oxidative Stability (ROS Resistance)

Verdict:


 is superior  to Phe.
  • Mechanism: In biological systems, Phe is oxidized by hydroxyl radicals (

    
    ) or peroxynitrite (
    
    
    
    ) to form ortho/meta-Tyrosine or nitro-Tyrosine.[1]
  • Evidence: The electron-deficient ring of

    
     resists further nitration or hydroxylation. It is essentially the thermodynamic "dead end" of Phe oxidation.
    
B. Reductive Stability

Verdict:


 is inferior  to Phe.
  • Mechanism: The nitro group is easily reduced to an amine (

    
    ) by:
    
    • Chemical Reagents: Sodium dithionite (

      
      ), catalytic hydrogenation (
      
      
      
      ), or Tin(II) chloride.[1]
    • Implication: Care must be taken during peptide synthesis cleavage if scavengers like ethanedithiol (EDT) are used under harsh conditions, though it is generally stable to standard TFA cleavage.[1]

C. Solid-Phase Peptide Synthesis (SPPS) Compatibility

Verdict: Equivalent. Both amino acids are stable under standard Fmoc and Boc deprotection cycles.

  • Acid Stability:

    
     withstands 95% TFA (trifluoroacetic acid) and HF (hydrogen fluoride) cleavage cocktails.
    
  • Base Stability: Stable to 20% Piperidine (Fmoc deprotection).

Biological & Enzymatic Stability[1]

Metabolic Inertness (The "Stealth" Effect)

The most critical biological difference is susceptibility to Phenylalanine Hydroxylase (PAH) .

  • L-Phe: Rapidly converted to L-Tyrosine by PAH (liver metabolism).[2]

  • 
    :  The para-position is blocked by the nitro group. It acts as a competitive inhibitor or non-substrate, granting it significantly longer half-life in proteolytic-free environments.[1]
    
Proteolytic Stability

While the side chain is modified, the peptide backbone of


-containing peptides remains susceptible to broad-spectrum proteases (e.g., Proteinase K), though the rate of cleavage by chymotrypsin (which targets aromatic residues) may be altered due to the electronic changes in the binding pocket.

Visualizing the Stability Pathways

The following diagram illustrates the divergent degradation pathways for both amino acids.

StabilityPathways cluster_0 Starting Material Phe L-Phenylalanine (Electron Rich) OxStress Oxidative Stress (ROS / ONOO- / PAH) Phe->OxStress RedStress Reductive Stress (Dithionite / NaBH4) Phe->RedStress NitroPhe 4-Nitro-L-Phenylalanine (Electron Poor) NitroPhe->OxStress NitroPhe->RedStress Tyr L-Tyrosine / o-Tyr (Oxidized Product) OxStress->Tyr Hydroxylation StableOx NO REACTION (Chemically Stable) OxStress->StableOx Ring Deactivated StableRed NO REACTION (Chemically Stable) RedStress->StableRed Inert AminoPhe 4-Amino-L-Phenylalanine (Reduced Product) RedStress->AminoPhe Nitro Reduction

Figure 1: Divergent stability profiles.[1] Phe degrades under oxidation; Nitro-Phe degrades under reduction.

Experimental Protocol: Stability Validation

To validate the stability of


 in your specific drug carrier or peptide sequence, use this self-validating HPLC-MS workflow.
Materials
  • Control: L-Phenylalanine (1 mM).

  • Test: 4-Nitro-L-Phenylalanine (1 mM).

  • Stressors:

    • Oxidative:

      
       (10 mM) + 
      
      
      
      (Fenton's Reagent).
    • Reductive: Sodium Dithionite (10 mM) in phosphate buffer pH 7.4.

Step-by-Step Methodology
  • Preparation: Dissolve amino acids in Phosphate Buffered Saline (PBS).

  • Incubation: Treat aliquots with Oxidative and Reductive stressors for 1, 4, and 24 hours at 37°C.

  • Quenching: Stop oxidative reactions with Methionine; stop reductive reactions by aeration/dilution.

  • Analysis (LC-MS):

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor Total Ion Current (TIC).

      • Look for Mass Shift -16 Da (Reduction:

        
         is -30 loss + 2H gain? No, 
        
        
        
        [46] to
        
        
        [16] is -30 Da mass shift).[1]
      • Look for Mass Shift +16 Da (Oxidation: Phe

        
         Tyr).
        
Workflow Diagram

ExperimentalWorkflow cluster_conditions Stress Conditions Sample Sample Preparation (Phe vs pNO2Phe) Ox Oxidative (H2O2/Fe2+) Sample->Ox Red Reductive (Na2S2O4) Sample->Red Ctrl Control (PBS) Sample->Ctrl Quench Quench Reaction (t = 1, 4, 24h) Ox->Quench Red->Quench Ctrl->Quench LCMS LC-MS Analysis (C18 Column) Quench->LCMS Decision Data Interpretation LCMS->Decision Result1 Peak -30 Da (Reduction Occurred) Decision->Result1 pNO2Phe + Reducer Result2 Peak +16 Da (Oxidation Occurred) Decision->Result2 Phe + Oxidizer Result3 No Mass Shift (Stable) Decision->Result3 pNO2Phe + Oxidizer

Figure 2: LC-MS workflow for verifying chemical stability.

References

  • Sigma-Aldrich. 4-Nitro-L-phenylalanine monohydrate Product Specification. Retrieved from [1]

  • PubChem. 4-Nitro-L-phenylalanine Compound Summary. National Library of Medicine. Retrieved from [1]

  • Cheng, Y., et al. (2023). Phenylalanine Residues Are Very Rapidly Damaged by Nitrate Radicals in an Aqueous Environment. ChemBioChem. Retrieved from

  • University of Calgary. Amino Acids, Peptides and Proteins: pKa and pI values. Retrieved from [1]

  • Chem-Impex. Fmoc-4-nitro-L-phenylalanine Applications in Peptide Synthesis. Retrieved from

Sources

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